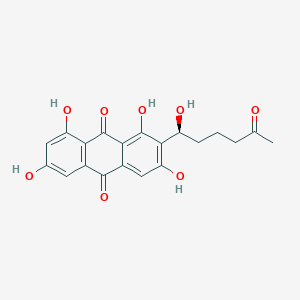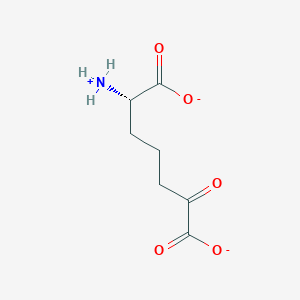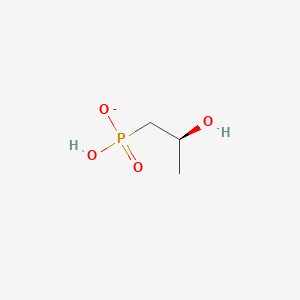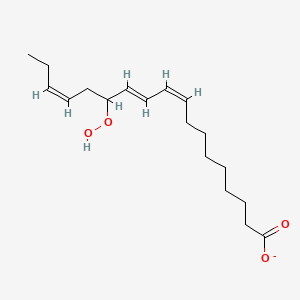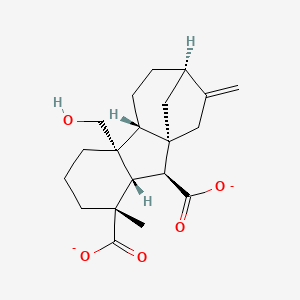![molecular formula C24H21F3O3 B1265075 Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate](/img/structure/B1265075.png)
Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate
Descripción general
Descripción
Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate is a biphenylyl carboxylate ester, a member of (trifluoromethyl)benzenes, a benzyl ether and an ethyl ester. It contains a benzyloxy group.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Medicinal Chemistry
Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate has been utilized in the synthesis and characterization of novel compounds with potential medicinal applications. For instance, Küçükgüzel et al. (2013) synthesized derivatives with possible anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities by modifying celecoxib, a known drug, using ethyl α-bromoacetate, a compound structurally related to ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate (Küçükgüzel et al., 2013).
Applications in Organic Synthesis
In organic chemistry, the compound has found use in the synthesis of other complex molecules. Janda (2001) described the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids, highlighting the compound's role in creating intermediate molecules crucial for further chemical transformations (Janda, 2001).
Role in Multi-Component Reactions
Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate has been used in multi-component reactions to synthesize complex organic compounds. Duan et al. (2013) reported its use in a one-pot, multicomponent reaction to efficiently synthesize ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2 H -benzo[g]chromene-3-carboxylates (Duan et al., 2013).
Environmental Applications
In environmental science, related compounds have been studied for their degradation by microbial species. For example, Moody et al. (2002) investigated the metabolism of biphenyl by Mycobacterium sp. and found degradation products similar in structure to ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate (Moody et al., 2002).
Asymmetric Synthesis
The compound has also been used in asymmetric synthesis, an important aspect of medicinal chemistry. Li et al. (2011) described the catalytic asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate, a process that is key in the synthesis of pharmaceuticals and could be relevant to compounds structurally similar to ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate (Li et al., 2011).
Propiedades
Nombre del producto |
Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate |
|---|---|
Fórmula molecular |
C24H21F3O3 |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
ethyl 2-[3-phenylmethoxy-5-[4-(trifluoromethyl)phenyl]phenyl]acetate |
InChI |
InChI=1S/C24H21F3O3/c1-2-29-23(28)14-18-12-20(19-8-10-21(11-9-19)24(25,26)27)15-22(13-18)30-16-17-6-4-3-5-7-17/h3-13,15H,2,14,16H2,1H3 |
Clave InChI |
BXQYJDWWXUUYCC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC(=CC(=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-carboxypropyl)-5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]pyridin-1-ium-3-carboxylate](/img/structure/B1264997.png)
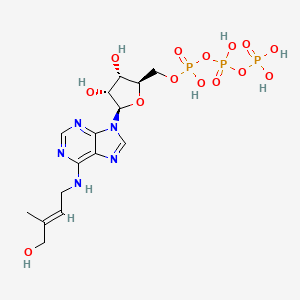
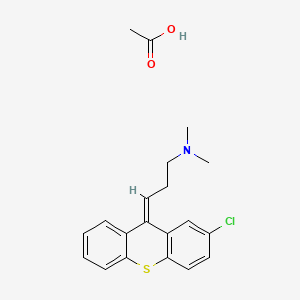




![1-O-(alpha-D-galactopyranosyl)-N-[6-([1,1'-biphenyl]-4-yl)hexanoyl]phytosphingosine](/img/structure/B1265007.png)
